molecular formula C13H11Cl2F2N3O B213655 N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

カタログ番号 B213655
分子量: 334.15 g/mol
InChIキー: QWOZTJVNHUWYTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as DFP-10825, is a novel compound that has shown potential in various scientific research applications.

作用機序

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide works by inhibiting the aggregation of amyloid beta peptides through the formation of stable complexes with the peptides. This prevents the peptides from forming toxic oligomers, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, anti-inflammatory effects, and antioxidant effects. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

実験室実験の利点と制限

One advantage of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to inhibit amyloid beta peptide aggregation, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases. However, one limitation of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its relatively new status as a compound, which means that there is limited information available on its pharmacokinetics and toxicity.

将来の方向性

There are several future directions for research on N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. One potential direction is to explore its therapeutic potential for other diseases, such as cancer and cardiovascular disease, which could benefit from its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, which could help to inform its potential use as a therapeutic agent. Finally, research could also focus on developing new derivatives of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide that have improved pharmacological properties and therapeutic potential.

合成法

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.

科学的研究の応用

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have potential in various scientific research applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases.

特性

製品名

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

分子式

C13H11Cl2F2N3O

分子量

334.15 g/mol

IUPAC名

N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C13H11Cl2F2N3O/c1-7-4-11(13(16)17)19-20(7)6-12(21)18-8-2-3-9(14)10(15)5-8/h2-5,13H,6H2,1H3,(H,18,21)

InChIキー

QWOZTJVNHUWYTB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F

正規SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。